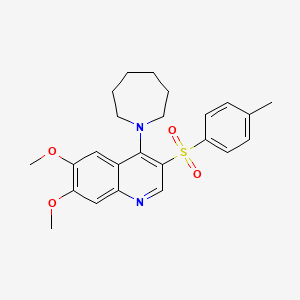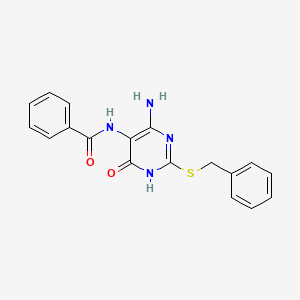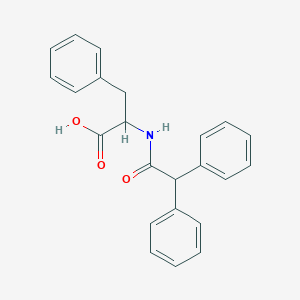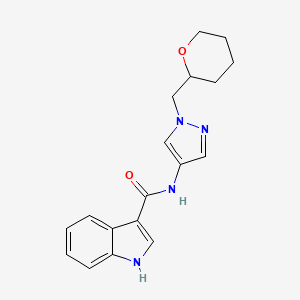
N-((5-benzoylthiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is not directly reported in the provided papers. However, similar synthetic methods can be inferred from the synthesis of related compounds. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involved the use of 4-aminophenazone, indicating a multi-step synthetic route that may include condensation reactions, amidation, and cyclization steps . The synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives also involved a cyclocondensation reaction, suggesting that similar cyclization strategies could be applicable .
Molecular Structure Analysis
The molecular structure of the compound is likely complex, featuring multiple functional groups such as a furan ring, a benzoyl group, and a carboxamide moiety. The presence of these groups suggests potential for intermolecular interactions such as hydrogen bonding and pi-pi stacking, which could be significant for its biological activity. The structural analysis of similar compounds, such as the quinoline-2-carboxamide derivatives, indicates that the spatial arrangement of these functional groups can be crucial for binding to biological targets .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide moiety could be involved in hydrolysis reactions under certain conditions, while the benzoyl and furan rings may participate in electrophilic substitution reactions. The synthesis of related compounds, such as the benzamide derivatives, suggests that these functional groups are reactive towards nucleophiles and can be modified to enhance biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly detailed in the provided papers, we can hypothesize based on the properties of structurally similar compounds. For example, the solubility of the compound would be influenced by the presence of the carboxamide group, which could form hydrogen bonds with water molecules. The melting point and stability would depend on the rigidity of the molecular structure and the presence of substituents on the aromatic rings .
Biological Evaluation and Case Studies
The biological evaluation of related compounds has shown potential applications in medicinal chemistry. For instance, benzamide derivatives have been screened against various enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, indicating their potential to bind nucleotide protein targets . Similarly, quinoline-2-carboxamide derivatives have been evaluated as radioligands for peripheral benzodiazepine receptors, demonstrating high specific binding in various tissues . These studies suggest that this compound could also exhibit significant biological activity, warranting further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- Anti-inflammatory and Analgesic Agents : A study by Abu-Hashem, Al-Hussain, and Zaki (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit significant anti-inflammatory and analgesic activities. These compounds, similar in complexity to "N-((5-benzoylthiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide," could be explored for their potential in treating inflammatory conditions and pain management. The synthesized compounds showed high inhibitory activity on COX-2 selectivity, which is crucial for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Material Science and Chemical Synthesis
- Crystal Structure Studies : Sharma et al. (2016) explored the crystal structure of a thiophene-based compound, emphasizing the significance of such studies in understanding the molecular interactions and stability of complex molecules. This research provides a foundation for studying the crystallography of similar compounds, including "this compound," which can have implications in material science and drug design (Sharma et al., 2016).
Antimicrobial and Antifungal Research
- Biologically Active Derivatives : Vasu, Nirmala, Choudhury, Mohan, Saravanan, and Narasimhamurthy (2003) reported on thiophene-3-carboxamide derivatives showing antibacterial and antifungal activities. This suggests that structurally related compounds, like "this compound," might also possess antimicrobial properties, warranting further investigation into their potential use in combating microbial infections (Vasu et al., 2003).
Eigenschaften
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-12-10-16(13(2)23-12)19(22)20-11-15-8-9-17(24-15)18(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKUFWVKAZISAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2528315.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B2528321.png)
![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)

![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2528328.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2528329.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)